molecular formula C16H9F3N2O3S B8244639 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile

3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile

Cat. No.: B8244639
M. Wt: 366.3 g/mol
InChI Key: PWQAPYMZBBLNQB-UHFFFAOYSA-N
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Description

3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile is a complex organic compound that features multiple functional groups, including cyano, fluoro, phenoxy, difluoromethyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the phenoxy group.

    Fluorination reactions: to incorporate the fluoro groups.

    Sulfonylation reactions: to add the methylsulfonyl group.

    Cyanation reactions: to introduce the cyano groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano or sulfonyl groups.

    Substitution: The phenoxy and fluoro groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzene
  • 3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-toluene

Uniqueness

3-(3-Cyano-5-fluoro-phenoxy)-2-(difluoromethyl)-6-methylsulfonyl-benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(3-cyano-5-fluorophenoxy)-2-(difluoromethyl)-6-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3S/c1-25(22,23)14-3-2-13(15(16(18)19)12(14)8-21)24-11-5-9(7-20)4-10(17)6-11/h2-6,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQAPYMZBBLNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC(=CC(=C2)C#N)F)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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